3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid
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Overview
Description
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is a chemical compound with the molecular formula C14H11F3N2O2 and a molecular weight of 296.24 g/mol . This compound is primarily used in research settings, particularly in the fields of proteomics and biochemical studies . It is characterized by the presence of a trifluoromethyl group attached to a benzylamine moiety, which is further connected to an isonicotinic acid structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-trifluoromethylbenzylamine and isonicotinic acid.
Reaction Conditions: The reaction is carried out under reflux conditions in the presence of a suitable solvent such as acetonitrile.
Catalysts and Reagents: Tetrabutylammonium fluoride is used as a catalyst to facilitate the reaction.
Purification: The product is purified through extraction with diethyl ether and subsequent distillation under reduced pressure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the trifluoromethyl group or the isonicotinic acid moiety.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamine and isonicotinic acid sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzylamine moiety can interact with various enzymes and receptors, modulating their activity. The isonicotinic acid structure is known to inhibit the formation of certain bacterial cell walls, making it a potential antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-(Trifluoromethyl)isonicotinic Acid: Similar in structure but lacks the benzylamine moiety.
2-Amino-3-(trifluoromethyl)benzoic Acid: Contains a trifluoromethyl group but differs in the position and presence of the amino group.
3,5-Bis(trifluoromethyl)benzoic Acid: Features two trifluoromethyl groups but lacks the isonicotinic acid structure.
Uniqueness
3-((2-Trifluoromethyl)benzyl)amino)isonicotinic Acid is unique due to the combination of its trifluoromethyl group, benzylamine moiety, and isonicotinic acid structure. This unique combination imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
CAS No. |
1522626-06-7 |
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Molecular Formula |
C14H11F3N2O2 |
Molecular Weight |
296.249 |
IUPAC Name |
3-[[2-(trifluoromethyl)phenyl]methylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-12-8-18-6-5-10(12)13(20)21/h1-6,8,19H,7H2,(H,20,21) |
InChI Key |
MYVXEQOCNSZSIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CNC2=C(C=CN=C2)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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